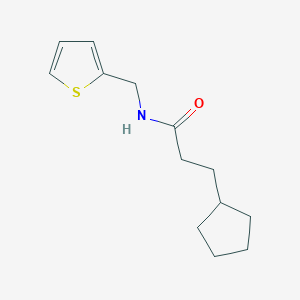![molecular formula C21H26N6O2 B5703069 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-33779 and is a potent inhibitor of the NF-κB pathway.
作用机制
CEP-33779 inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and subsequent transcription of various genes. CEP-33779 binds to the ATP-binding site of IKKβ, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the inhibition of NF-κB activity and subsequent downstream effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. Studies have shown that CEP-33779 inhibits the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CEP-33779 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using CEP-33779 in lab experiments include its potent inhibition of the NF-κB pathway, which makes it an effective tool for studying the role of NF-κB in various biological processes. Additionally, CEP-33779 has been shown to have anti-cancer and anti-inflammatory effects, which makes it a potential therapeutic agent. The limitations of using CEP-33779 in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
未来方向
There are several future directions for the study of CEP-33779. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Additionally, future studies could focus on identifying potential biomarkers for predicting the response to CEP-33779 treatment. Furthermore, the development of more selective inhibitors of the NF-κB pathway could lead to the development of more effective and safer therapeutic agents.
合成方法
The synthesis method of CEP-33779 involves the reaction of 4-aminophenyl acetate with 2,6-dichloropyrimidine in the presence of sodium hydride to obtain 4-(2,6-dichloropyrimidin-4-ylamino)phenyl acetate. This compound is then reacted with carbonohydrazide in the presence of acetic acid to obtain 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate (CEP-33779).
科学研究应用
CEP-33779 has been extensively studied for its potential applications in various fields such as cancer, inflammation, and autoimmune diseases. Studies have shown that CEP-33779 inhibits the NF-κB pathway, which is involved in the regulation of various genes that play a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by CEP-33779 has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-16(28)29-18-8-6-17(7-9-18)15-22-25-19-14-20(26-10-2-3-11-26)24-21(23-19)27-12-4-5-13-27/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,24,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMLFWMERZCFZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)


![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)